molecular formula C9H14FNSi B8798311 2-Fluoro-4-(trimethylsilyl)aniline

2-Fluoro-4-(trimethylsilyl)aniline

Cat. No. B8798311
M. Wt: 183.30 g/mol
InChI Key: SRIRADNHFQTPFR-UHFFFAOYSA-N
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Patent
US08492427B2

Procedure details

A slurry of 10% wt. palladium on carbon (4.0 g) in IMS (25 mL) was added to a solution of (3-fluoro-4-nitro-phenyl)-trimethylsilane (62.0 g, 0.29 mol) in IMS (250 mL) and the reaction mixture flushed with nitrogen five times then hydrogen three times. The reaction mixture was then stirred under 3 bar pressure of hydrogen at room temperature for 4 hours. The reaction mixture was then purged with nitrogen again before filtering through a pad of Celite® with ethyl acetate washings. The filtrate was concentrated under reduced pressure to give the title compound as a light brown oil (53.0 g, quantitative). 1H NMR (CDCl3, 400 MHz) 7.16-7.09 (1H, m), 7.10 (1H, d, J=7.75 Hz), 6.81 (1H, t, J=8.16 Hz), 3.78 (2H, s), 0.26 (9H, s).
Name
(3-fluoro-4-nitro-phenyl)-trimethylsilane
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
[Compound]
Name
IMS
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
IMS
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([Si:11]([CH3:14])([CH3:13])[CH3:12])[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O>[Pd]>[F:1][C:2]1[CH:3]=[C:4]([Si:11]([CH3:13])([CH3:12])[CH3:14])[CH:5]=[CH:6][C:7]=1[NH2:8]

Inputs

Step One
Name
(3-fluoro-4-nitro-phenyl)-trimethylsilane
Quantity
62 g
Type
reactant
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])[Si](C)(C)C
Name
Quantity
4 g
Type
catalyst
Smiles
[Pd]
Name
IMS
Quantity
25 mL
Type
solvent
Smiles
Name
IMS
Quantity
250 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred under 3 bar pressure of hydrogen at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture flushed with nitrogen five times
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then purged with nitrogen again
FILTRATION
Type
FILTRATION
Details
before filtering through a pad of Celite® with ethyl acetate washings
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)[Si](C)(C)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 53 g
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.